molecular formula C9H15NO3 B6602934 ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate CAS No. 2648998-77-8

ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate

Cat. No. B6602934
CAS RN: 2648998-77-8
M. Wt: 185.22 g/mol
InChI Key: CNHKOILOOAIUDT-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate (EMMPC) is an organic compound that has been studied for its potential applications in scientific research and drug development. The compound is a derivative of pyrrole, a five-membered heterocyclic aromatic compound that is found in many natural products and synthetic drugs. EMMPC has been identified as a potent inhibitor of certain enzymes, and has been studied for its potential applications in drug discovery and development.

Mechanism of Action

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate binds to the active site of the enzyme and prevents the production of prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which are commonly used to treat inflammation and pain.
Biochemical and Physiological Effects
ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been studied for its potential applications in drug discovery and development. Studies have shown that ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate is a potent inhibitor of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the production of prostaglandins, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has the potential to be used as an anti-inflammatory and analgesic drug. In addition, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been shown to have antioxidant and neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate in laboratory experiments include its ability to inhibit cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This makes it a useful tool for studying the effects of prostaglandins on inflammation and pain. Additionally, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been shown to have antioxidant and neuroprotective properties, which may make it useful for studying neurodegenerative diseases.
However, there are some limitations to using ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate in laboratory experiments. For example, it is not as potent as other inhibitors of COX-2, such as non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the compound is not commercially available, and must be synthesized in the laboratory.

Future Directions

There are several potential future directions for the study of ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate. First, further research is needed to determine the optimal dosage and administration route for the compound. Additionally, further studies are needed to explore the compound’s potential applications in drug discovery and development, as well as its potential for use in the treatment of neurodegenerative diseases. Finally, further research is needed to explore the compound’s potential for use in other areas, such as agriculture and food science.

Synthesis Methods

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized using a variety of methods. One method involves the condensation of 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid with ethyl bromide in the presence of sodium methoxide. This reaction yields ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate as the final product.

Scientific Research Applications

Ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been studied for its potential applications in scientific research and drug development. It has been identified as a potent inhibitor of certain enzymes, and has been studied for its potential applications in drug discovery and development. Specifically, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the production of prostaglandins, ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate has the potential to be used as an anti-inflammatory and analgesic drug.

properties

IUPAC Name

ethyl 5-methoxy-4-methyl-2,3-dihydropyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-8(11)9(2)5-6-10-7(9)12-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHKOILOOAIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole-4-carboxylate

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